molecular formula C9H6BrF3N2 B2548944 6-Bromo-2-(trifluoromethyl)-1H-indol-4-amine CAS No. 2414146-34-0

6-Bromo-2-(trifluoromethyl)-1H-indol-4-amine

Cat. No.: B2548944
CAS No.: 2414146-34-0
M. Wt: 279.06
InChI Key: ZUKLVVNWUNCZLM-UHFFFAOYSA-N
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Description

6-Bromo-2-(trifluoromethyl)-1H-indol-4-amine is a compound belonging to the indole family, characterized by the presence of a bromine atom at the 6th position and a trifluoromethyl group at the 2nd position on the indole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-(trifluoromethyl)-1H-indol-4-amine typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination of 2-(trifluoromethyl)indole followed by amination. The reaction conditions often require the use of strong bases and solvents such as dimethyl sulfoxide (DMSO) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-(trifluoromethyl)-1H-indol-4-amine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium tert-butoxide (KOtBu).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted indoles, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

6-Bromo-2-(trifluoromethyl)-1H-indol-4-amine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound can be used to study biological pathways and interactions due to its structural similarity to natural indole derivatives.

    Material Science: It can be incorporated into polymers and other materials to enhance their properties, such as thermal stability and electronic characteristics.

Mechanism of Action

The mechanism of action of 6-Bromo-2-(trifluoromethyl)-1H-indol-4-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-(Trifluoromethyl)-1H-indole: Lacks the bromine atom, resulting in different reactivity and properties.

    6-Bromo-1H-indole: Lacks the trifluoromethyl group, affecting its lipophilicity and biological activity.

    6-Chloro-2-(trifluoromethyl)-1H-indole: Similar structure but with a chlorine atom instead of bromine, leading to different chemical behavior.

Uniqueness

6-Bromo-2-(trifluoromethyl)-1H-indol-4-amine is unique due to the combination of the bromine and trifluoromethyl groups, which confer distinct chemical and physical properties. This combination enhances its potential for diverse applications in research and industry.

Biological Activity

6-Bromo-2-(trifluoromethyl)-1H-indol-4-amine is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This indole derivative has been studied for various pharmacological effects, including antiviral, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound, synthesizing findings from diverse research studies and presenting relevant data in tables and case studies.

This compound belongs to the indole family, characterized by a bicyclic structure comprising a benzene ring fused to a pyrrole ring. The presence of the bromine and trifluoromethyl groups enhances its reactivity and biological activity.

Antiviral Activity

Research indicates that indole derivatives exhibit promising antiviral properties, particularly against HIV. For instance, studies have shown that modifications at the C6 position of indole derivatives can significantly enhance their inhibitory effects on HIV-1 integrase. In one study, compounds with halogenated anilines at the C6 position demonstrated IC50 values ranging from 1.05 to 1.70 μM, indicating strong antiviral activity compared to parent compounds .

CompoundIC50 (μM)Mechanism of Action
This compoundTBDIntegrase inhibition
Indole derivative A0.13Strand transfer inhibition
Indole derivative B18.52Integrase inhibition

Anticancer Activity

The anticancer potential of indole derivatives has been explored extensively. Studies suggest that compounds similar to this compound can induce apoptosis in various cancer cell lines. For example, certain indole derivatives have been reported to enhance caspase-3 activity significantly in breast cancer cells (MDA-MB-231), indicating their role as apoptosis-inducing agents .

Cancer Cell LineCompoundIC50 (μM)Effect
MDA-MB-231This compoundTBDApoptosis induction
HepG2Indole derivative CTBDCell growth inhibition

Anti-inflammatory Activity

Indole derivatives are also noted for their anti-inflammatory properties. Research has shown that certain compounds can inhibit pro-inflammatory cytokines like TNF-α. The structure of these compounds plays a crucial role in their efficacy; for instance, the introduction of specific substituents can enhance their ability to modulate inflammatory responses .

Structure-Activity Relationship (SAR)

The biological activity of this compound is closely related to its chemical structure. Modifications at various positions on the indole ring can lead to significant changes in activity:

  • C6 Position : Halogen substitutions have been shown to improve integrase inhibition.
  • C3 Position : Long-chain substitutions enhance hydrophobic interactions with target proteins.
  • Trifluoromethyl Group : This group increases lipophilicity and may enhance membrane permeability.

Case Study 1: HIV Integrase Inhibition

A study evaluated several indole derivatives against HIV integrase, revealing that those with substitutions at the C6 position exhibited improved inhibitory effects compared to non-substituted analogs. The introduction of halogenated groups led to a marked decrease in IC50 values, demonstrating the importance of structural modifications in enhancing antiviral efficacy.

Case Study 2: Cancer Cell Apoptosis

In vitro studies on MDA-MB-231 cells treated with this compound showed morphological changes indicative of apoptosis at concentrations as low as 1 μM. Further analysis revealed increased caspase activity, supporting its potential as an anticancer agent.

Properties

IUPAC Name

6-bromo-2-(trifluoromethyl)-1H-indol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrF3N2/c10-4-1-6(14)5-3-8(9(11,12)13)15-7(5)2-4/h1-3,15H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUKLVVNWUNCZLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C2C(=C1N)C=C(N2)C(F)(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrF3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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